2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide
Description
This compound is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group. The acetamide side chain includes a 2-methoxyethyl substituent, which enhances solubility and modulates pharmacokinetic properties. The molecule’s design leverages aromatic and heterocyclic systems to optimize binding affinity and metabolic stability, typical of pharmaceutical candidates targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4S/c1-11-15-19(23-10-26(20(15)28)9-14(27)22-7-8-29-2)31-16(11)18-24-17(25-30-18)12-3-5-13(21)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBLJAVHXGRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCOC)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide involves multiple steps:
Formation of the thieno[2,3-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling agents and solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs with overlapping pharmacophores and divergent substituents:
*Calculated based on molecular formula.
Analysis of Substituent Effects
1,2,4-Oxadiazole rings (target compound, ) contribute to metabolic resistance and hydrogen-bonding interactions, critical for target engagement .
Side Chains: The 2-methoxyethyl group in the target compound improves aqueous solubility relative to the lipophilic 3-chloro-4-methoxyphenyl () or cyclopropyl-ethyl () moieties.
Biological Activity :
- BI 665915 () demonstrates sub-100 nM potency in whole-blood LTB₄ inhibition, a benchmark for anti-inflammatory activity. The target compound’s lack of a pyrimidine-phenyl group (as in BI 665915) may reduce FLAP affinity but improve selectivity.
Research Findings and Implications
Oxadiazole Derivatives :
- Oxadiazole-containing compounds consistently exhibit strong binding to enzymes like FLAP due to their planar geometry and ability to mimic peptide bonds . The 4-chlorophenyl substitution in the target compound may further enhance hydrophobic interactions in target binding pockets.
Metabolic Stability: The thienopyrimidinone core’s aromaticity reduces oxidative metabolism, a common issue with non-aromatic heterocycles . However, the methoxyethyl group may introduce susceptibility to esterase-mediated cleavage, necessitating further profiling.
Comparative Pharmacokinetics: BI 665915’s low predicted human clearance (<20% hepatic blood flow) sets a high standard for the target compound, which lacks in vivo data. Structural similarities suggest moderate oral bioavailability, but the bulky thienopyrimidinone core may limit membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
